

# Application Note: Quantification of GSK-1070916 in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-1070916 |           |
| Cat. No.:            | B612190     | Get Quote |

#### **Abstract**

This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of **GSK-1070916**, a potent Aurora B/C kinase inhibitor, in human plasma. The described method utilizes a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation on a C18 column. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. All quantitative data and experimental procedures are detailed herein to facilitate method adoption by researchers, scientists, and drug development professionals.

### Introduction

**GSK-1070916** is a selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases, which are key regulators of mitosis.[1][2] Overexpression of these kinases is common in various human cancers, making them attractive targets for cancer therapy.[2] **GSK-1070916** inhibits the phosphorylation of Histone H3 on serine 10, a specific substrate of Aurora B, leading to failed cell division, polyploidy, and ultimately apoptosis in tumor cells.[1][2] Given its therapeutic potential, a reliable method to quantify **GSK-1070916** in biological matrices is essential for preclinical and clinical development to assess its pharmacokinetics and pharmacodynamics.

This document provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the determination of **GSK-1070916** in human plasma.



# **Signaling Pathway of GSK-1070916**

**GSK-1070916** exerts its anti-tumor effects by inhibiting Aurora B and Aurora C kinases, which are crucial for proper chromosome segregation and cytokinesis during mitosis. The inhibition of Aurora B kinase by **GSK-1070916** prevents the phosphorylation of key substrates like Histone H3, leading to mitotic errors and subsequent cell death.





Click to download full resolution via product page

Caption: Mechanism of action of GSK-1070916.



# Experimental Protocols Materials and Reagents

- GSK-1070916 reference standard (Molecular Weight: 507.63 g/mol )
- Carbamazepine (Internal Standard, IS)
- HPLC-grade acetonitrile and methanol
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

# **Preparation of Stock and Working Solutions**

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve **GSK-1070916** and Carbamazepine (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Serially dilute the **GSK-1070916** primary stock solution with 50% methanol/water to prepare working standard solutions at various concentrations.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.

## **Sample Preparation (Protein Precipitation)**

- Aliquot 50 μL of human plasma samples (calibrators, quality controls, or unknown samples)
  into a 1.5 mL microcentrifuge tube.
- Add 150 μL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100  $\mu$ L of the clear supernatant to an HPLC vial for analysis.



## **HPLC-MS/MS Instrumentation and Conditions**

A validated HPLC system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative parameters.

| Parameter          | Setting                                                                                                                             |  |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------|--|
| HPLC System        |                                                                                                                                     |  |
| Column             | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)                                                                                  |  |
| Mobile Phase A     | 0.1% Formic Acid in Water                                                                                                           |  |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile                                                                                                    |  |
| Flow Rate          | 0.4 mL/min                                                                                                                          |  |
| Injection Volume   | 5 μL                                                                                                                                |  |
| Column Temperature | 40°C                                                                                                                                |  |
| Gradient Elution   | Time (min)   %B 0.0 - 0.5   10 0.5 - 2.5   95 2.5<br>3.5   95 3.5 - 3.6   10 3.6 - 5.0   10                                         |  |
| Mass Spectrometer  |                                                                                                                                     |  |
| Ionization Mode    | Electrospray Ionization (ESI), Positive                                                                                             |  |
| Source Temperature | 500°C                                                                                                                               |  |
| IonSpray Voltage   | 5500 V                                                                                                                              |  |
| Dwell Time         | 100 ms                                                                                                                              |  |
| MRM Transitions    | Analyte   Q1 (m/z)   Q3 (m/z)   Collision Energy<br>(eV) GSK-1070916   508.6   72.1   45<br>Carbamazepine (IS)   237.1   194.2   25 |  |

# **Method Validation Summary**

The method was validated according to standard bioanalytical guidelines. A summary of the performance characteristics is provided in the tables below.



**Table 1: Calibration Curve Linearity** 

| Analyte     | Range (ng/mL) | Regression Model | r²      |
|-------------|---------------|------------------|---------|
| GSK-1070916 | 1 - 2000      | 1/x² weighted    | > 0.995 |

**Table 2: Precision and Accuracy** 

| QC Level | Nominal<br>Conc.<br>(ng/mL) | Intra-day<br>Precision<br>(%CV) | Intra-day<br>Accuracy<br>(%) | Inter-day<br>Precision<br>(%CV) | Inter-day<br>Accuracy<br>(%) |
|----------|-----------------------------|---------------------------------|------------------------------|---------------------------------|------------------------------|
| LLOQ     | 1.0                         | ≤ 8.5                           | 95.2 - 104.5                 | ≤ 9.8                           | 96.1 - 103.8                 |
| Low      | 3.0                         | ≤ 6.2                           | 97.1 - 102.3                 | ≤ 7.5                           | 98.0 - 101.5                 |
| Medium   | 100                         | ≤ 4.5                           | 98.5 - 101.1                 | ≤ 5.8                           | 99.2 - 100.9                 |
| High     | 1600                        | ≤ 3.8                           | 99.0 - 100.5                 | ≤ 4.9                           | 99.5 - 100.2                 |

**Table 3: Recovery and Matrix Effect** 

| QC Level | Nominal Conc.<br>(ng/mL) | Recovery (%) | Matrix Effect (%) |
|----------|--------------------------|--------------|-------------------|
| Low      | 3.0                      | 92.5         | 96.8              |
| High     | 1600                     | 94.1         | 98.2              |

# **Experimental Workflow**

The overall workflow for the quantification of **GSK-1070916** in plasma samples is depicted below.





Click to download full resolution via product page

Caption: Bioanalytical workflow for GSK-1070916 quantification.



### Conclusion

This application note describes a simple, rapid, and reliable HPLC-MS/MS method for the quantification of **GSK-1070916** in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for supporting pharmacokinetic and pharmacodynamic assessments of **GSK-1070916** in drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of GSK-1070916 in Human Plasma using HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612190#hplc-method-for-quantifying-gsk-1070916-in-biological-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com